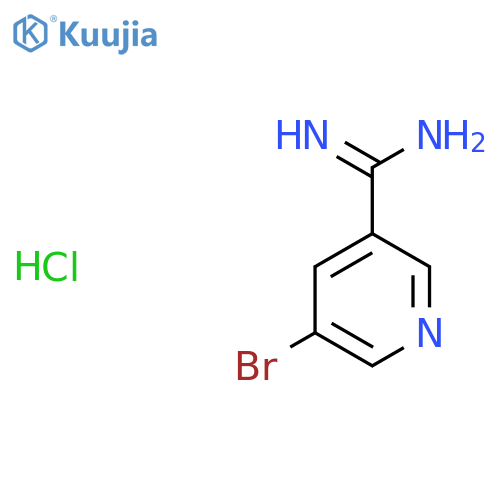

Cas no 1431555-24-6 (5-Bromopyridine-3-carboximidamide hydrochloride)

1431555-24-6 structure

商品名:5-Bromopyridine-3-carboximidamide hydrochloride

CAS番号:1431555-24-6

MF:C6H7BrClN3

メガワット:236.496878862381

MDL:MFCD24386136

CID:4599378

PubChem ID:91654865

5-Bromopyridine-3-carboximidamide hydrochloride 化学的及び物理的性質

名前と識別子

-

- 5-Bromo-nicotinamidine hydrochloride

- 5-bromopyridine-3-carboximidamide hydrochloride

- 5-Bromo-nicotinamidine; hydrochloride

- 5-bromopyridine-3-carboximidamide;hydrochloride

- 5-Bromo-nicotinamidine HCl

- 5-Bromonicotinamidine hydrochloride

- Z1741981976

- 5-Bromopyridine-3-carboximidamide hydrochloride

-

- MDL: MFCD24386136

- インチ: 1S/C6H6BrN3.ClH/c7-5-1-4(6(8)9)2-10-3-5;/h1-3H,(H3,8,9);1H

- InChIKey: XJKSVUNWFYMUBK-UHFFFAOYSA-N

- ほほえんだ: BrC1=CN=CC(C(=N)N)=C1.Cl

計算された属性

- 水素結合ドナー数: 3

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 137

- トポロジー分子極性表面積: 62.8

5-Bromopyridine-3-carboximidamide hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB386936-1 g |

5-Bromonicotinamidine hydrochloride, 95%; . |

1431555-24-6 | 95% | 1 g |

€311.30 | 2023-07-19 | |

| Enamine | EN300-297921-5g |

5-bromopyridine-3-carboximidamide hydrochloride |

1431555-24-6 | 95% | 5g |

$545.0 | 2023-09-06 | |

| Enamine | EN300-297921-2.5g |

5-bromopyridine-3-carboximidamide hydrochloride |

1431555-24-6 | 95% | 2.5g |

$291.0 | 2023-09-06 | |

| Enamine | EN300-297921-10.0g |

5-bromopyridine-3-carboximidamide hydrochloride |

1431555-24-6 | 95% | 10.0g |

$1054.0 | 2023-02-27 | |

| abcr | AB386936-5g |

5-Bromonicotinamidine hydrochloride, 95%; . |

1431555-24-6 | 95% | 5g |

€1050.10 | 2025-02-16 | |

| Aaron | AR01B5ID-1g |

5-Bromopyridine-3-carboximidamide hydrochloride |

1431555-24-6 | 95% | 1g |

$215.00 | 2025-02-09 | |

| Aaron | AR01B5ID-50mg |

5-Bromopyridine-3-carboximidamide hydrochloride |

1431555-24-6 | 95% | 50mg |

$71.00 | 2025-03-30 | |

| Aaron | AR01B5ID-250mg |

5-Bromopyridine-3-carboximidamide hydrochloride |

1431555-24-6 | 95% | 250mg |

$119.00 | 2025-02-09 | |

| 1PlusChem | 1P01B5A1-100mg |

5-bromopyridine-3-carboximidamide hydrochloride |

1431555-24-6 | 95% | 100mg |

$117.00 | 2024-06-20 | |

| 1PlusChem | 1P01B5A1-5g |

5-Bromopyridine-3-carboximidamide hydrochloride |

1431555-24-6 | 95% | 5g |

$892.00 | 2025-03-19 |

5-Bromopyridine-3-carboximidamide hydrochloride 関連文献

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

-

Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410

-

Esteban E. Ureña-Benavides,Christopher L. Kitchens RSC Adv., 2012,2, 1096-1105

-

M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826

1431555-24-6 (5-Bromopyridine-3-carboximidamide hydrochloride) 関連製品

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 1189426-16-1(Sulfadiazine-13C6)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 2039-76-1(3-Acetylphenanthrene)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1431555-24-6)5-Bromopyridine-3-carboximidamide hydrochloride

清らかである:99%/99%

はかる:1g/5g

価格 ($):184.0/622.0